molecular formula C9H11BrO B1289132 1-Bromo-3-(ethoxymethyl)benzene CAS No. 95068-01-2

1-Bromo-3-(ethoxymethyl)benzene

Cat. No. B1289132
CAS RN: 95068-01-2
M. Wt: 215.09 g/mol
InChI Key: UTPJZYYIEFTZLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is a common theme in the provided papers. For instance, paper discusses the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is structurally similar to the compound of interest. The synthesis involves bromination reactions that are likely to be similar to those needed for synthesizing 1-Bromo-3-(ethoxymethyl)benzene. Paper describes a two-step synthesis involving a Br/Li exchange, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is crucial for understanding their reactivity. Paper analyzes the crystal structure of brominated biindenylidenediones, which shows how bromine substitution affects molecular arrangement. Similarly, paper and discuss the X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes, providing insights into the interactions such as C–H···Br and C–Br···Br that could also be present in 1-Bromo-3-(ethoxymethyl)benzene.

Chemical Reactions Analysis

The reactivity of brominated compounds is highlighted in several papers. Paper explores the reactions of a brominated ketone with benzenethiols, which could be relevant to the reactivity of the ethoxymethyl group in 1-Bromo-3-(ethoxymethyl)benzene. Paper discusses the regioselective demethylation of aryl methyl ethers, which could be a reaction that 1-Bromo-3-(ethoxymethyl)benzene might undergo. Paper details the transformations of brominated pyran derivatives, which, while structurally different, provide a general understanding of the reactivity of brominated compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine. Paper investigates the photochromic and photomagnetic properties of brominated compounds, which could be altered by the substitution pattern on the benzene ring. The solubility, melting point, and other physical properties are not directly discussed but can be inferred to be affected by the bromine and ethoxymethyl substituents.

Scientific Research Applications

  • Chemical Synthesis and Organic Reactions :

    • 1-Bromo-3-(ethoxymethyl)benzene is used in the ethoxybromination of enamides, leading to the production of α-bromo hemiaminals, which are versatile in a range of transformations (Nocquet‐Thibault et al., 2013).
    • It serves as a precursor in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, indicating its utility in complex organic syntheses (Kuroda & Kobayashi, 2015).
  • Development of Bromophenol Compounds :

    • Research has explored the synthesis of bromophenols, where 1-Bromo-3-(ethoxymethyl)benzene plays a crucial role. These compounds, derived from red algae, show moderate inhibitory activities against protein tyrosine phosphatase 1B, important for understanding biochemical pathways (Guo et al., 2011).
  • Electrochemical Studies :

    • In electrochemical research, 1-Bromo-3-(ethoxymethyl)benzene is used in Diels-Alder electro-organic cyclization reactions with naphthoquinone derivatives, highlighting its role in electrochemical synthesis processes (Habibi et al., 2015).
  • Molecular Electronics and Nanotechnology :

    • This compound is a precursor in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, used in molecular electronics, demonstrating its potential in the field of nanotechnology (Stuhr-Hansen et al., 2005).

properties

IUPAC Name

1-bromo-3-(ethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPJZYYIEFTZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(ethoxymethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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